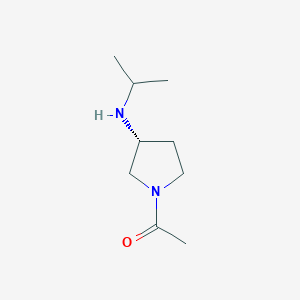
1-((R)-3-Isopropylamino-pyrrolidin-1-yl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((R)-3-Isopropylamino-pyrrolidin-1-yl)-ethanone is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((R)-3-Isopropylamino-pyrrolidin-1-yl)-ethanone, with the CAS number 1286317-29-0, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H18N2O
- Molecular Weight : 170.25 g/mol
- Structure : The compound features a pyrrolidine ring substituted with an isopropylamino group and an ethanone moiety.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Neuropharmacological Effects
Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. A study on related pyrrolidine derivatives showed significant binding affinity to serotonin receptors, suggesting potential antidepressant properties .
2. Enzyme Inhibition
In vitro studies have demonstrated that certain derivatives of pyrrolidine compounds exhibit inhibitory activity against various enzymes involved in metabolic pathways. For instance, compounds structurally related to this compound were evaluated for their ability to inhibit the enzyme 11β-HSD1, which plays a crucial role in cortisol metabolism. The most active derivatives showed IC50 values comparable to known inhibitors like carbenoxolone .
3. Cytotoxicity and Safety Profile
Preliminary toxicity assessments have been conducted on similar compounds, indicating low cytotoxicity at therapeutic concentrations. For example, a related compound was tested for cytotoxic effects on rat primary neurons and hepatocytes, revealing an IC50 value that suggests a favorable safety profile at lower doses .
Case Studies and Research Findings
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Receptor Modulation : Interaction with serotonin and dopamine receptors could mediate mood stabilization and anxiolytic effects.
- Enzyme Interaction : Inhibition of metabolic enzymes like 11β-HSD1 may influence cortisol levels, potentially impacting stress response and metabolic disorders.
Properties
IUPAC Name |
1-[(3R)-3-(propan-2-ylamino)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(2)10-9-4-5-11(6-9)8(3)12/h7,9-10H,4-6H2,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFGNPSQNOUFMS-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCN(C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[C@@H]1CCN(C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














